Methyl[2-(oxetan-2-yl)ethyl]amine
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Overview
Description
Methyl[2-(oxetan-2-yl)ethyl]amine is a chemical compound that features a tertiary amine group and a strained oxetane ring. This compound is structurally classified as an aliphatic amine and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[2-(oxetan-2-yl)ethyl]amine typically involves the preparation of oxetane derivatives through various cyclization methods. One common approach is the intramolecular cyclization through C−O bond formation, such as epoxide ring opening and ring closing . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to facilitate the cyclization and functionalization of oxetane derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(oxetan-2-yl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The oxetane ring can undergo substitution reactions, leading to the formation of functionalized oxetane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various functionalized oxetane derivatives, which can be further utilized in different applications .
Scientific Research Applications
Methyl[2-(oxetan-2-yl)ethyl]amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl[2-(oxetan-2-yl)ethyl]amine involves its interaction with molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological and chemical targets . These interactions can result in specific biological effects and chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl[2-(oxetan-2-yl)ethyl]amine include other oxetane derivatives and aliphatic amines, such as:
Azetidine: A four-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Piperidine: A six-membered ring containing one nitrogen atom.
Uniqueness
This compound is unique due to its combination of a strained oxetane ring and a tertiary amine group. This structural feature imparts specific physicochemical properties and reactivity that distinguish it from other similar compounds .
Biological Activity
Methyl[2-(oxetan-2-yl)ethyl]amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound, with the chemical formula C6H13NO, features an oxetane ring, which contributes to its unique chemical properties. The oxetane moiety is known for its potential stability and reactivity under various conditions, making it a valuable scaffold in drug discovery.
Antimicrobial Properties
Research indicates that compounds containing oxetane rings exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of oxetanes can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
This compound has also been investigated for its potential anticancer effects. In vitro studies have demonstrated that certain oxetane-containing compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, compounds derived from oxetanes have been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in acute myeloid leukemia (AML) cells .
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The oxetane ring may facilitate binding to enzymes or receptors involved in critical metabolic pathways. For example, compounds with similar structures have been reported to act as inhibitors of cytochrome P450 enzymes, which play a significant role in drug metabolism and clearance .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of several oxetane derivatives against common pathogens. This compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anticancer Screening : In a phenotypic screening assay targeting AML cells, this compound was identified as a promising candidate that induced differentiation and reduced cell viability at low concentrations (EC50 = 620 nM). This suggests its potential as a lead compound for further development in cancer therapeutics .
- Mechanistic Insights : Research highlighted the interaction of this compound with human microsomal epoxide hydrolase (mEH), indicating a novel pathway for metabolic activation that could minimize adverse drug interactions typically associated with cytochrome P450 metabolism .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₆H₁₃NO |
Molecular Weight | 113.17 g/mol |
Antimicrobial Activity (MIC) | 16 µg/mL against E. coli |
Anticancer EC50 | 620 nM in AML cells |
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
N-methyl-2-(oxetan-2-yl)ethanamine |
InChI |
InChI=1S/C6H13NO/c1-7-4-2-6-3-5-8-6/h6-7H,2-5H2,1H3 |
InChI Key |
DMRGZRHOEBWLOL-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1CCO1 |
Origin of Product |
United States |
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